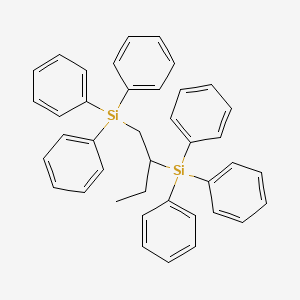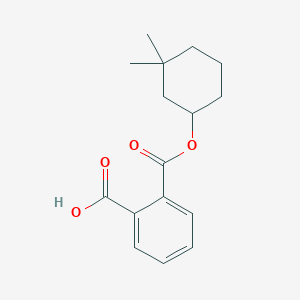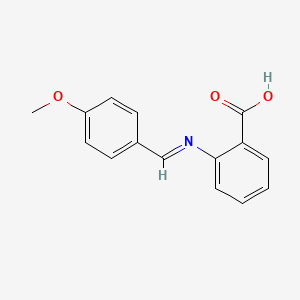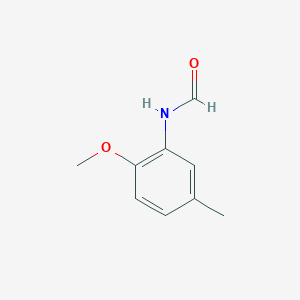
9,10-Dihydro-9,10-dimethyl-9,10-ethenoanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-ジヒドロ-9,10-ジメチル-9,10-エテノアントラセンは、分子式がC18H16である独特の有機化合物です。 これは、剛直な多環式構造で知られている化合物のクラスに属しており、この構造が安定性と独特の化学的特性に貢献しています .
準備方法
合成経路と反応条件
9,10-ジヒドロ-9,10-ジメチル-9,10-エテノアントラセンの合成は、通常、適切な前駆体の環化を制御された条件下で行います。 一般的な方法の1つは、ジエンとジエノフィルが反応して特徴的な多環式構造を形成するディールス・アルダー反応です .
工業生産方法
化学反応の分析
反応の種類
9,10-ジヒドロ-9,10-ジメチル-9,10-エテノアントラセンは、以下の化学反応など、さまざまな化学反応を起こします。
酸化: この反応は、通常、酸素の添加または水素の除去を伴い、酸化された誘導体の形成につながります。
還元: これは、水素の添加または酸素の除去を伴い、化合物の還元された形態になります。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、酸化剤(過マンガン酸カリウムなど)、還元剤(水素化リチウムアルミニウムなど)、ハロゲンまたは他の求電子剤(置換反応用)などがあります。 これらの反応の条件は異なりますが、多くの場合、特定の溶媒と制御された温度が伴います .
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はキノンを生成する可能性があり、還元は炭化水素誘導体を生成する可能性があります。 置換反応は、一般的にハロゲン化またはアルキル化された生成物を生成します .
科学研究の応用
9,10-ジヒドロ-9,10-ジメチル-9,10-エテノアントラセンは、科学研究でいくつかの用途があります。
化学: これは、多環式芳香族炭化水素とその反応性の研究におけるモデル化合物として使用されます。
生物学: この化合物の誘導体は、抗菌作用や抗がん作用など、潜在的な生物学的活性について調査されています。
医学: 特に創薬において、その潜在的な治療的用途を調査するための研究が進められています。
科学的研究の応用
9,10-Dihydro-9,10-dimethyl-9,10-ethenoanthracene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of polycyclic aromatic hydrocarbons and their reactivity.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials.
作用機序
9,10-ジヒドロ-9,10-ジメチル-9,10-エテノアントラセンの作用機序は、特定の分子標的との相互作用を伴います。 これらの相互作用は、多くの場合、標的分子の構造と機能の変化につながり、さまざまな生物学的効果をもたらす可能性があります。 これらの相互作用に関与する経路は複雑であり、化合物が使用される特定の状況によって異なります .
類似化合物の比較
類似化合物
9,10-ジヒドロ-9,10-エタノアントラセン: 構造が類似しているが、ジメチル基がありません。
9,10-ジメチル-9,10-ジヒドロ-9,10-エタノアントラセン-2,3,6,7-テトラオール: 追加のヒドロキシル基が含まれており、より親水性があります.
独自性
9,10-ジヒドロ-9,10-ジメチル-9,10-エテノアントラセンは、ジメチル基の存在と剛直な多環式骨格など、特定の構造的特徴により独自性があります。
類似化合物との比較
Similar Compounds
9,10-Dihydro-9,10-ethanoanthracene: Similar in structure but lacks the dimethyl groups.
9,10-Dimethyl-9,10-dihydro-9,10-ethanoanthracene-2,3,6,7-tetraol: Contains additional hydroxyl groups, making it more hydrophilic.
Uniqueness
9,10-Dihydro-9,10-dimethyl-9,10-ethenoanthracene is unique due to its specific structural features, including the presence of dimethyl groups and the rigid polycyclic framework.
特性
分子式 |
C18H16 |
|---|---|
分子量 |
232.3 g/mol |
IUPAC名 |
1,8-dimethyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13,15-heptaene |
InChI |
InChI=1S/C18H16/c1-17-11-12-18(2,15-9-5-3-7-13(15)17)16-10-6-4-8-14(16)17/h3-12H,1-2H3 |
InChIキー |
VYXHBQHIQICOHS-UHFFFAOYSA-N |
正規SMILES |
CC12C=CC(C3=CC=CC=C31)(C4=CC=CC=C24)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(pyridine-3-carbonylamino)carbamothioyl]benzamide](/img/structure/B11959501.png)









![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11959557.png)


